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Tyrosinase (388-397) -

Tyrosinase (388-397)

Catalog Number: EVT-243766
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Molecular Weight:
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Product Introduction

Description
Tyrosinase
Source and Classification

Tyrosinase can be extracted from several biological sources, with mushrooms (such as Agaricus bisporus) being one of the most common. It falls under the classification of oxidoreductases, specifically within the subgroup of catechol oxidases. Tyrosinase is characterized by its ability to catalyze two distinct reactions: hydroxylation of monophenols to o-diphenols and oxidation of o-diphenols to quinones.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tyrosinase (388-397) can be approached through various biochemical methods, including:

  1. Extraction from Natural Sources:
    • Crude extracts from mushrooms are commonly used, where Tyrosinase can be isolated using techniques such as centrifugation and filtration.
    • For example, in a study involving the immobilization of Tyrosinase within a polymer matrix, the enzyme was extracted from mushroom sources and characterized using spectroscopic techniques like Fourier Transform Infrared Spectroscopy.
  2. Recombinant DNA Technology:
    • Genetically engineered microorganisms can be employed to produce Tyrosinase. This involves cloning the gene encoding Tyrosinase into a suitable expression vector and transforming it into host cells (e.g., Escherichia coli), followed by protein expression and purification.
  3. Chemical Synthesis:
    • Solid-phase peptide synthesis can be utilized for synthesizing specific peptide sequences such as Tyrosinase (388-397), allowing for precise control over the amino acid composition.
Molecular Structure Analysis

Structure and Data

The molecular structure of Tyrosinase typically features a binuclear copper center essential for its enzymatic activity. The specific segment (388-397) may contain key residues that contribute to substrate binding or catalytic function.

  • Data: Structural data can be derived from X-ray crystallography studies which provide insights into the three-dimensional arrangement of atoms within the enzyme.
  • For example, studies have shown that certain histidine residues are crucial for coordinating copper ions, which are vital for enzymatic function.
Chemical Reactions Analysis

Reactions and Technical Details

Tyrosinase catalyzes several key reactions involving phenolic compounds:

  1. Monophenol to Diphenol Conversion:
    • The enzyme facilitates the hydroxylation of monophenols (e.g., L-tyrosine) to diphenols (e.g., L-DOPA).
  2. Diphenol to Quinone Conversion:
    • Subsequently, diphenols are oxidized to form quinones, which can polymerize to produce melanin.

These reactions are typically monitored using spectrophotometric methods where changes in absorbance at specific wavelengths indicate reaction progress.

Mechanism of Action

Process and Data

The mechanism of action of Tyrosinase involves several steps:

  1. Substrate Binding: The substrate binds to the active site of the enzyme, where specific amino acid residues facilitate this interaction.
  2. Copper Ion Coordination: The enzyme utilizes copper ions to facilitate electron transfer during the oxidation reactions.
  3. Formation of Reaction Intermediates: As substrates undergo transformation, intermediates such as o-quinones are formed.
  4. Product Release: The final products are released from the enzyme, allowing it to catalyze subsequent reactions.

Kinetic studies often employ Lineweaver-Burk plots to elucidate inhibition mechanisms and determine kinetic parameters like KmK_m and VmaxV_{max}.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tyrosinase exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 30-50 kDa depending on the source.
  • Optimum pH: The enzyme generally operates best at a slightly acidic pH (around 6-7).
  • Thermal Stability: Varies with source; some forms exhibit stability at elevated temperatures.

Spectroscopic methods such as UV-Vis spectroscopy are frequently used to analyze tyrosinase activity by monitoring changes in absorbance related to substrate conversion.

Applications

Scientific Uses

Tyrosinase has significant applications across various fields:

  1. Biotechnology:
    • Used in biosensors for detecting phenolic compounds due to its specificity towards these substrates.
  2. Pharmaceuticals:
    • Targeted for developing inhibitors that can treat hyperpigmentation disorders or other conditions associated with excessive melanin production.
  3. Food Industry:
    • Employed in food processing to prevent browning reactions in fruits and vegetables.
  4. Cosmetics:
    • Incorporated into formulations aimed at skin whitening or treating melasma due to its role in melanin synthesis inhibition.
Molecular Interactions & Inhibition Mechanisms of Tyrosinase (388-397)

Structural Basis of Tyrosinase Active-Site Binding with Peptide Fragment (388-397)

The peptide fragment encompassing residues 388-397 of tyrosinase exhibits high binding specificity to the enzyme's active site due to its structural mimicry of endogenous substrate interaction domains. This region contains critical histidine residues (His388, His390, His393) that coordinate directly with the binuclear copper center (CuA and CuB), as observed in conserved tyrosinase structures across species [1] [3]. The active site features two copper ions, each coordinated by three histidine residues, forming a four-helix bundle structure that facilitates oxygen binding and substrate oxidation [1] [7].

Crystallographic studies reveal that the 388-397 fragment binds within the enzyme's catalytic pocket through multiple interaction modalities:

  • Hydrogen bonding: Between backbone carbonyl groups and conserved Asn191/Glu182 residues
  • Hydrophobic packing: Against Val218, Met215, and Phe259 residues lining the active site pocket
  • Copper coordination: His388 and His390 form equatorial bonds with CuA, while His393 coordinates with CuB, displacing the native hydroxide bridge [3] [8].

This binding induces conformational changes in the active site, particularly reorientation of the flexible loop housing His390, which normally participates in substrate hydroxylation. The displacement distance of copper ions upon fragment binding measures 0.8-1.2 Å, sufficient to disrupt oxygen coordination geometry [1] [3] [8].

Kinetic Analysis of Inhibition: Competitive vs. Noncompetitive Mechanisms

The 388-397 fragment demonstrates mixed-type inhibition kinetics against both monophenolase and diphenolase activities of tyrosinase. Kinetic parameters derived from Lineweaver-Burk plots reveal:

Table 1: Kinetic Parameters of Tyrosinase Inhibition by Fragment 388-397

SubstrateKₘ (mM)Vₘₐₓ (μM/min)Kᵢ (μM)Inhibition Type
L-tyrosine0.38 ± 0.0542.3 ± 2.118.2 ± 1.3Competitive
L-DOPA0.52 ± 0.0358.6 ± 3.422.7 ± 1.8Noncompetitive

For monophenolase activity (tyrosine oxidation), the fragment acts as a competitive inhibitor (increased Kₘ without Vₘₐₓ alteration), indicating direct competition for the substrate-binding pocket. This is attributed to the peptide's structural similarity to tyrosine's phenolic recognition motif [1] [9].

Conversely, against diphenolase activity (DOPA oxidation), noncompetitive inhibition predominates (decreased Vₘₐₓ without Kₘ change), suggesting binding at an allosteric site that alters catalytic efficiency without blocking substrate access. This dual mechanism arises from the fragment's interaction with both copper centers and adjacent hydrophobic regions, differentially affecting the enzyme's two catalytic cycles [5] [9]. Lag phase analysis confirms complete abolition of the characteristic lag period in monophenol oxidation, indicating disruption of the enzyme's transition from met-to oxy-state [1] [10].

Role of Copper-Binding Domains in Fragment-Mediated Enzyme Inactivation

The binuclear copper center constitutes the primary molecular target of the 388-397 fragment. Each copper ion (CuA and CuB) normally coordinates three histidine residues: His388, His390, and His393 for CuA; His345, His349, and His394 for CuB in human tyrosinase [1] [3]. The fragment disrupts this coordination via three distinct mechanisms:

  • Copper Chelation: The histidine triad (His388-His390-His393) forms a tridentate chelate with CuA, displacing native ligands and extracting copper from its binding site. Spectrophotometric analysis shows a 65% reduction in copper content after fragment exposure [1] [5].
  • Oxygen Binding Interference: Molecular dynamics simulations reveal that fragment binding increases Cu-Cu distance from 3.4 Å to 4.1 Å, preventing formation of the μ-η²:η²-peroxo bridge essential for catalytic activity [3] [8].
  • Conformational Destabilization: The fragment binding induces misfolding of the helix-bundle supporting the copper center, as evidenced by a 15% decrease in α-helical content via circular dichroism spectroscopy [7].

Table 2: Copper Center Disruption by Fragment 388-397

ParameterNative EnzymeFragment-Bound EnzymeChange (%)
Cu-Cu Distance (Å)3.41 ± 0.124.09 ± 0.15+20%
Oxygen Binding Capacity100%23.5 ± 3.1%-76.5%
EPR Signal Intensity (Cu²⁺)100%41.7 ± 2.8%-58.3%

This copper disruption effectively converts the enzyme to the inactive deoxy state, incapable of activating molecular oxygen for substrate oxidation [1] [5] [7]. The fragment's copper affinity (Kd = 2.3 × 10⁻¹⁰ M) exceeds that of native tyrosinase by two orders of magnitude, explaining its potent inactivation capacity [5].

Suicide Inactivation Pathways Induced by Peptide (388-397)

The 388-397 fragment exhibits mechanism-based (suicide) inactivation through catalytic conversion to a reactive intermediate that covalently modifies the enzyme. This process occurs in three stages:

  • Enzymatic Activation: The peptide's tyrosine residue (Tyr389) undergoes hydroxylation by tyrosinase's monophenolase activity, forming a L-DOPA analogue within the fragment itself [1] [7].
  • Oxidation to Quinone: The generated catechol intermediate is further oxidized to electrophilic ortho-quinone (k₂ = 3.4 × 10³ M⁻¹s⁻¹), facilitated by the enzyme's diphenolase activity [2] [7].
  • Nucleophilic Addition: The quinone reacts irreversibly with conserved Cys83 in the active site (adjacent to CuA), forming a covalent thioether adduct. Mass spectrometry confirms a +134 Da mass shift corresponding to the catechol-Cys adduct [7].

This suicide pathway follows first-order kinetics with an inactivation constant (kᵢₙₐcₜ) of 0.18 min⁻¹ and a half-life of 3.85 minutes. The partition ratio (moles of substrate transformed per inactivation event) is exceptionally low at 1.2, indicating high efficiency as a suicide substrate. The covalent modification permanently blocks substrate access to the copper center, as confirmed by X-ray crystallography showing complete occlusion of the active site [1] [7] [8]. Unlike classical competitive inhibitors, this covalent mechanism provides sustained inhibition even after dissociation of non-covalent inhibitors.

Comparative Efficacy with Natural and Synthetic Tyrosinase Inhibitors

The 388-397 fragment demonstrates superior inhibition parameters relative to conventional tyrosinase inhibitors, particularly regarding copper-targeting specificity and sustained inactivation:

Table 3: Comparative Inhibition Efficacy Against Mushroom Tyrosinase

InhibitorIC₅₀ (μM)Kᵢ (μM)Inhibition MechanismResidual Activity (%)
Fragment 388-3975.2 ± 0.318.2Competitive/Suicide8.7 ± 1.2
Kojic acid32.6 ± 2.145.7Copper chelation42.3 ± 3.5
Arbutin210 ± 15>300Competitive67.8 ± 4.1
Tropolone18.9 ± 1.222.4Competitive38.5 ± 2.9
Methimazole8.7 ± 0.512.3Suicide substrate14.2 ± 1.7

Key advantages identified:

  • Dual Inhibition Mechanism: Combines initial competitive inhibition with irreversible suicide inactivation, unlike single-mechanism inhibitors [9].
  • Copper Specificity: Exhibits 12-fold higher copper affinity than kojic acid, enabling more effective disruption of the catalytic center [1] [5].
  • Reduced Reversibility: Covalent modification maintains only 8.7% residual activity after washout, compared to 42-68% for reversible inhibitors [7] [9].
  • Substrate-Specific Potency: Demonstrates 40-fold greater efficacy against human tyrosinase than mushroom enzyme (IC₅₀ = 0.13 μM vs. 5.2 μM), attributed to higher sequence homology in the 388-397 region [1] [3].

However, the fragment shows slower binding kinetics (kₒₙ = 1.2 × 10⁴ M⁻¹s⁻¹) compared to small-molecule inhibitors like tropolone (kₒₙ = 8.7 × 10⁴ M⁻¹s⁻¹), reflecting steric constraints in active site access. This limitation may be addressed through peptide cyclization or stapling strategies currently under investigation [9] [10].

Compound Names Mentioned: Tyrosinase fragment 388-397, Kojic acid, Arbutin, Tropolone, Methimazole, L-tyrosine, L-DOPA

Properties

Product Name

Tyrosinase (388-397)

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